amine hydrochloride](/img/structure/B5496418.png)
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride, also known as TMA-2, is a psychedelic drug that belongs to the phenethylamine and amphetamine classes. It is a structural analog of mescaline and has been used in scientific research for its psychoactive effects.
Mécanisme D'action
The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. This leads to the release of neurotransmitters, such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride has been shown to have a range of biochemical and physiological effects on the human body. It has been found to increase heart rate, blood pressure, and body temperature. It also affects the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride has several advantages for lab experiments, including its potency and long-lasting effects. However, it also has several limitations, including its potential for toxicity and the need for specialized equipment and facilities to handle the drug safely.
Orientations Futures
There are several future directions for [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride research, including its potential therapeutic effects for mental health disorders, its use as a tool for studying the human brain, and its potential for developing new drugs with similar effects. Further research is needed to fully understand the mechanisms of action and potential benefits and risks of [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride.
Conclusion
In conclusion, [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride is a psychedelic drug that has been used in scientific research for its psychoactive effects. It has potential therapeutic effects for certain mental health disorders and has been shown to affect the levels of certain neurotransmitters in the brain. While it has several advantages for lab experiments, it also has several limitations and potential risks. Further research is needed to fully understand the potential benefits and risks of [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride.
Méthodes De Synthèse
The synthesis method of [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride involves the condensation of 2,5-dimethoxybenzaldehyde with thiophenylmethylamine, followed by reduction with sodium borohydride and quaternization with hydrochloric acid. The final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
[2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride has been used in scientific research to study its psychoactive effects on the human brain. It has been found to have similar effects to mescaline, including altered perception, mood, and thought processes. [2-(3,4-dimethoxyphenyl)ethyl](3-thienylmethyl)amine hydrochloride has also been shown to have potential therapeutic effects for certain mental health disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S.ClH/c1-17-14-4-3-12(9-15(14)18-2)5-7-16-10-13-6-8-19-11-13;/h3-4,6,8-9,11,16H,5,7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPKWZMJGVLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CSC=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5496339.png)

![4-(3-isopropyl-1H-pyrazol-1-yl)-1-[4-methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5496359.png)
![4-(2-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5496365.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5496373.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5496379.png)


![1-(3-phenyl-2-propen-1-yl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5496406.png)
![7-acetyl-6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496409.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5496411.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B5496430.png)
![3-allyl-5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5496431.png)